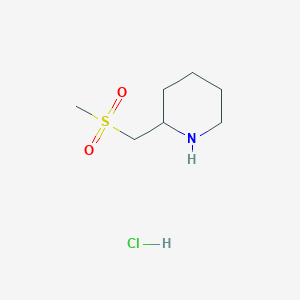

2-(Methanesulfonylmethyl)piperidine hydrochloride

Descripción

2-(Methanesulfonylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a methanesulfonylmethyl group (-CH2SO2CH3) attached to the second carbon of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility in modulating biological targets, such as enzymes and transporters .

Propiedades

IUPAC Name |

2-(methylsulfonylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLOKYYAHATMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylmethyl)piperidine hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methanesulfonylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Aplicaciones Científicas De Investigación

2-(Methanesulfonylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(Methanesulfonylmethyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(methanesulfonylmethyl)piperidine hydrochloride with structurally or functionally related piperidine derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues

2.1.1 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine Hydrochloride (CAS 1018307-27-1)

- Molecular Formula : C8H19ClN2O2S

- Molecular Weight : 242.77 g/mol

- Key Features : A methylsulfonyl group is attached to the piperidine nitrogen, with an ethylamine side chain. This differs from the target compound’s methanesulfonylmethyl substitution at the C2 position.

- Applications : Used as a pharmaceutical intermediate, supplied by vendors like Chemlyte Solutions and Amadis Chemical Co. in purities ≥97% .

2.1.2 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

- Molecular Formula: C18H21NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Features : A diphenylmethoxy group replaces the methanesulfonylmethyl moiety. The bulkier aromatic substituent likely reduces solubility compared to the target compound.

- Regulatory Status : Classified as acutely toxic (harmful upon inhalation, ingestion, or skin contact), though detailed toxicological data are unavailable .

2.1.3 Lobelane Analogs (e.g., GZ-253B, GZ-254B)

- General Structure : 2,6-Bis(arylalkyl)piperidine hydrochlorides with substituents like 4-methylphenyl or 4-fluorophenyl groups.

- Key Features: These analogs inhibit vesicular monoamine transporter 2 (VMAT2), critical in dopamine regulation. The target compound’s methanesulfonyl group may alter binding affinity compared to arylalkyl substituents .

Functional Analogues

2.2.1 Donepezil Hydrochloride

- Structure: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine.

- Key Features : A clinically used acetylcholinesterase inhibitor for Alzheimer’s disease. Unlike the target compound, donepezil lacks sulfonyl groups but highlights the pharmacological relevance of piperidine scaffolds .

2.2.2 Antimicrobial Pyrimidinones (e.g., Compounds 4a, 5b)

- Structure: 2-[2-(Diethylamino)ethyl]thiopyrimidin-4(3H)-ones with piperidine-related side chains.

- Activity : Exhibit broad-spectrum antibacterial (e.g., against Staphylococcus aureus) and antifungal (e.g., against Candida albicans) effects. While structurally distinct, these compounds demonstrate how piperidine derivatives can be optimized for microbial targeting .

Physicochemical and Pharmacological Comparisons

Key Observations

Structural Flexibility: The position and nature of substituents on the piperidine ring drastically alter biological activity. Arylalkyl substituents (e.g., in lobelane analogs) favor interactions with lipid-rich targets like VMAT2 .

Molecular Weight and Solubility : Smaller compounds like 2-(methanesulfonylmethyl)piperidine HCl (MW ~243) may exhibit better bioavailability than bulkier analogs (e.g., 4-(diphenylmethoxy)piperidine HCl, MW 303.83) .

Regulatory Gaps: Limited toxicity data for many analogs underscore the need for rigorous safety profiling of 2-(methanesulfonylmethyl)piperidine HCl, particularly given the acute hazards noted in structurally related compounds .

Actividad Biológica

2-(Methanesulfonylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methanesulfonylmethyl group, which may influence its pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H16ClN

- Molecular Weight : 165.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar piperidine structures often act as modulators of neurotransmitter systems and may exhibit anti-inflammatory and analgesic properties.

Potential Mechanisms:

- Receptor Modulation : Piperidine derivatives are known to interact with neurotransmitter receptors, including serotonin and dopamine receptors, potentially influencing mood and behavior.

- Enzyme Inhibition : The sulfonyl group may confer inhibitory effects on specific enzymes involved in metabolic pathways, impacting cellular processes.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects:

Antiproliferative Activity

A study examining similar piperidine derivatives reported significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . Although specific data for this compound is limited, these findings suggest a potential for similar activity.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives have been investigated for their analgesic properties. For example, studies have shown that certain piperidine compounds exhibit notable anti-inflammatory activity in animal models, indicating that this compound may also possess these properties .

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects of piperidine derivatives.

- Method : Various derivatives were tested against human breast (MDA-MB-231) and ovarian (COV318) cancer cells.

- Results : Compounds exhibited IC50 values indicating effective inhibition of cell growth, suggesting a need for further exploration of this compound in similar assays .

- Pharmacological Profile Analysis :

Tables Summarizing Biological Activities

| Biological Activity | Related Compound(s) | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antiproliferative | Benzoylpiperidine | 19.9 - 75.3 | Effective against cancer cells |

| Analgesic | Various piperidine derivatives | Not specified | Potential anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.